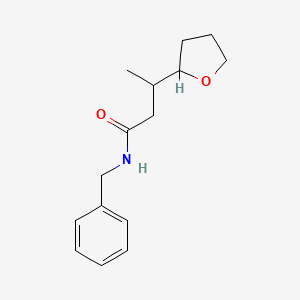

N-benzyl-3-(oxolan-2-yl)butanamide

Descripción

Propiedades

IUPAC Name |

N-benzyl-3-(oxolan-2-yl)butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO2/c1-12(14-8-5-9-18-14)10-15(17)16-11-13-6-3-2-4-7-13/h2-4,6-7,12,14H,5,8-11H2,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCBJRIFKIORSDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)NCC1=CC=CC=C1)C2CCCO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Application Note: Rational Solvent Selection and Solubility Profiling for N-benzyl-3-(oxolan-2-yl)butanamide

Target Audience: Formulation Scientists, Medicinal Chemists, and Preclinical Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Introduction & Structural Deconstruction

The compound N-benzyl-3-(oxolan-2-yl)butanamide presents a unique solvation challenge due to its hybrid structural features. It is a synthetic small molecule characterized by a delicate balance of hydrophobic and polar domains. To optimize its use in biological assays, formulation, or downstream synthesis, selecting the right solvent cannot be left to trial-and-error.

As application scientists, we must deconstruct the molecule to understand its intermolecular forces:

-

Hydrophobic Domains: The benzyl ring and the aliphatic butanamide backbone drive strong dispersion forces ( δD ) and π−π stacking interactions.

-

Polar/H-Bonding Domains: The secondary amide acts as both a hydrogen bond donor (N-H) and acceptor (C=O). Additionally, the oxolane (tetrahydrofuran) ring functions as a polar aprotic hydrogen bond acceptor.

By mapping these functional groups, we can utilize to predict the cohesive energy density required for optimal dissolution[1].

Mechanistic solute-solvent interaction pathways.

Regulatory & Green Chemistry Considerations

A solvent may be thermodynamically ideal, but it must also be toxicologically and environmentally viable for pharmaceutical development. We filter our HSP-derived candidates through the [2] and the[3].

-

2-Methyltetrahydrofuran (2-MeTHF): Recently updated in the 8th revision of the ICH Q3C guidelines, 2-MeTHF is now classified as a Class 3 solvent with a Permitted Daily Exposure (PDE) of 50 mg/day[4]. It is an excellent green alternative to THF. Its ether oxygen perfectly matches the oxolane ring's solvation requirements, while its methyl group provides favorable dispersion interactions with the compound's aliphatic backbone.

-

Dimethyl Sulfoxide (DMSO): A Class 3 universal solvent[5]. It is ideal for high-concentration stock solutions in in-vitro biological assays due to its high polarity ( δP ) and hydrogen bonding ( δH ) parameters, which aggressively solvate the amide group.

-

Dichloromethane (DCM): Despite likely good solvency for this molecule, DCM is an ICH Class 2 solvent (high toxicity) and is flagged as "problematic" by CHEM21 due to severe environmental and health hazards[6]. It is strictly excluded from our recommended workflows.

Table 1: Solvent Selection Matrix & In Silico Predictions

| Solvent Candidate | ICH Q3C Class | CHEM21 Score | δD (MPa 0.5 ) | δP (MPa 0.5 ) | δH (MPa 0.5 ) | Predicted Solvency |

| 2-MeTHF | Class 3[4] | Recommended | 16.9 | 5.0 | 4.3 | High (Optimal for synthesis/extraction) |

| DMSO | Class 3[5] | Recommended | 18.4 | 16.4 | 10.2 | High (Optimal for in-vitro stocks) |

| Ethyl Acetate | Class 3[5] | Recommended | 15.8 | 5.3 | 7.2 | Moderate (Good for chromatography) |

| DCM | Class 2[5] | Problematic[6] | 17.0 | 7.3 | 7.1 | Excluded (Toxicity/Environmental risk) |

| Water | N/A | Recommended | 15.6 | 16.0 | 42.3 | Poor (High hydrophobicity of API) |

Experimental Workflows & Self-Validating Protocols

To empirically validate the solvent selection, we employ a two-tiered self-validating system. We first determine the kinetic solubility to identify the Maximum Assay Concentration (MAC) for biological testing, followed by a rigorous thermodynamic validation to ensure phase stability.

Logical workflow for solvent selection and validation.

Protocol A: High-Throughput Kinetic Solubility (Nephelometry)

Purpose: To determine the point of precipitation when a DMSO stock of the compound is introduced into an aqueous assay buffer.

-

Stock Preparation: Prepare a 10 mM stock solution of N-benzyl-3-(oxolan-2-yl)butanamide in 100% DMSO.

-

Serial Dilution: Create a 10-point 2-fold serial dilution of the stock in DMSO.

-

Aqueous Spiking: Transfer 2 µL of each DMSO dilution into 198 µL of PBS (pH 7.4) in a 96-well clear-bottom microtiter plate (final DMSO concentration = 1% v/v).

-

Incubation: Shake the plate at 300 rpm for 2 hours at 37 °C.

-

Detection: Measure light scattering using a nephelometer.

-

Causality Insight: Nephelometry detects the first instance of phase separation (cloud point). Because the benzyl and butyl groups are highly hydrophobic, the compound is prone to forming sub-micron colloidal aggregates in water before visible precipitation occurs. Nephelometry prevents false-negative solubility readings that standard UV-Vis would miss.

-

Protocol B: Thermodynamic Solubility Validation (Shake-Flask Method)

Purpose: To determine the true equilibrium solubility in pure candidate solvents (e.g., 2-MeTHF, Ethyl Acetate) without the confounding effects of supersaturation.

-

Preparation: Weigh an excess amount (~50 mg) of solid N-benzyl-3-(oxolan-2-yl)butanamide into a 2 mL amber glass HPLC vial.

-

Solvent Addition: Add 500 µL of the candidate solvent (e.g., 2-MeTHF).

-

Equilibration: Seal and incubate at 25.0 ± 0.1 °C on a thermoshaker at 800 rpm for 48 hours.

-

Causality Insight: A 48-hour window is mandatory. Shorter incubations may capture a state of kinetic supersaturation. 48 hours ensures the transition to true thermodynamic equilibrium, accounting for the potential slow crystallization of more stable polymorphs.

-

-

Phase Separation: Centrifuge the suspension at 15,000 × g for 15 minutes at 25 °C.

-

Causality Insight: Centrifugation is strictly preferred over syringe filtration. Hydrophobic compounds (driven by the benzyl group) frequently adsorb onto standard PTFE or nylon filter membranes, artificially lowering the measured concentration.

-

-

Quantification: Dilute the supernatant 1:100 in the mobile phase and analyze via HPLC-UV (λ = 214 nm for the amide bond, 254 nm for the benzyl ring).

-

Solid-State Verification (Self-Validation Step): Recover the residual solid pellet, dry it gently under nitrogen, and analyze via X-Ray Powder Diffraction (XRPD).

-

Causality Insight: This is a critical self-validating step. If the solvent induces a polymorphic transition or forms a solvate during the 48-hour equilibration, the measured solubility reflects the new crystal form, not the original API. XRPD confirms the structural integrity of the solid phase.

-

Conclusion & Recommendations

For the dissolution of N-benzyl-3-(oxolan-2-yl)butanamide, solvent selection must balance the compound's dual hydrophobic/polar nature with modern safety and environmental standards.

-

For Chemical Synthesis & Extractions: 2-MeTHF is the optimal choice. It provides exceptional solvency due to its structural mimicry of the compound's oxolane ring, while adhering to the latest ICH Q3C (R8) Class 3 safety limits[4] and green chemistry principles[3].

-

For Biological Assays: DMSO remains the gold standard for creating highly concentrated stock solutions, though aqueous dilutions must be strictly monitored via nephelometry to prevent colloidal aggregation of the hydrophobic benzyl moiety.

References

-

Influence of active pharmaceutical ingredient structures on Hansen solubility parameters. National Center for Biotechnology Information (NCBI) / NIH. December 2021. Available at:[Link]

-

ICH Q3C (R8) Guideline for Residual Solvents. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). April 2021. Available at:[Link]

-

Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes. Organic Process Research & Development (ACS Publications). November 2013. Available at:[Link]

-

CHEM21 Solvent Selection Guide. Department of Chemistry, University of York. Available at:[Link]

-

Formulation Using Hansen Solubility Parameters. Drug Development Supported by Informatics (Springer). October 2024. Available at:[Link]

Sources

- 1. Influence of active pharmaceutical ingredient structures on Hansen solubility parameters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. database.ich.org [database.ich.org]

- 3. Solvent Selection Guide - Department of Chemistry, University of York [york.ac.uk]

- 4. HWI group - ICH Q3C (R8): Impurities: guideline for residual solvents in medicinal products [hwi-group.de]

- 5. xinfuda-group.com [xinfuda-group.com]

- 6. Solvent and Reagent Selection Guide | Green Chemistry Initiative [gci.chem.utoronto.ca]

Application Note: Scalable Process Chemistry for the Synthesis of N-Benzyl-3-(oxolan-2-yl)butanamide

Strategic Rationale & Route Design

The transition of N-benzyl-3-(oxolan-2-yl)butanamide from discovery-scale synthesis to multikilogram production requires a fundamental redesign of the amidation strategy. The target molecule features a lipophilic benzylamide moiety coupled to a polar, oxygen-containing oxolane (tetrahydrofuran) ring.

In medicinal chemistry, this coupling is typically achieved using uronium-based reagents (e.g., HATU) or carbodiimides (e.g., EDC/HOBt). While highly effective for milligram-scale library generation, these reagents are fundamentally unsuited for process-scale manufacturing. They suffer from poor atom economy, generate high-molecular-weight byproducts that complicate downstream processing, and frequently cause intractable emulsions during aqueous workups[1].

To achieve a scalable, low-Process Mass Intensity (PMI) synthesis, 1,1'-Carbonyldiimidazole (CDI) is utilized as the activating agent. The selection of CDI is grounded in its self-basing nature, cost-effectiveness, and the generation of benign, easily removable byproducts (water-soluble imidazole and gaseous CO₂)[1]. Furthermore, the process utilizes 2-Methyltetrahydrofuran (2-MeTHF) as the primary solvent, providing excellent phase separation during workup and aligning with green chemistry principles.

Mechanistic Causality: The CDI Advantage & CO₂ Rate Enhancement

The CDI-mediated amidation proceeds via a distinct two-step mechanism that must be carefully controlled on a large scale:

-

Activation: 3-(oxolan-2-yl)butanoic acid reacts with CDI to form a transient mixed anhydride. This intermediate rapidly decarboxylates to yield the stable acyl imidazolide.

-

Amidation: The introduction of benzylamine displaces the imidazole leaving group to form the target amide.

Crucial Process Insight: Historically, amidation via CDI can become sluggish upon scale-up. This is often misattributed to poor mixing. However, kinetic studies reveal that the CO₂ generated during the activation step acts as a powerful catalyst for the subsequent amidation[2]. When CO₂ is allowed to freely vent from a large-scale reactor, the amidation rate drops precipitously. By retaining the generated CO₂ within a closed reactor system—or artificially introducing a slight overpressure (e.g., 50 psig)—the reaction time can be compressed from >48 hours to under 4 hours[2].

Fig 1: CDI-mediated amidation mechanism highlighting CO2 retention for rate enhancement.

Quantitative Process Metrics

The transition to the CO₂-enhanced CDI protocol yields significant improvements across all key process metrics compared to the legacy discovery route.

| Metric | Discovery Route (EDC/HOBt) | Process Route (CDI / CO₂-Enhanced) |

| Activating Agent | EDC·HCl / HOBt | 1,1'-Carbonyldiimidazole (CDI) |

| Atom Economy | Low (High MW urea byproducts) | High (CO₂ and Imidazole waste) |

| Reaction Time | 12 - 18 hours | < 4 hours |

| Workup | Complex (Emulsion risk) | Simple (Aqueous HCl wash) |

| Process Mass Intensity (PMI) | > 85 | < 30 |

| Isolated Yield | 70 - 75% | 88 - 92% |

Self-Validating Experimental Protocol (Kilogram Scale)

This protocol is designed as a self-validating system. At each critical juncture, a physical or thermodynamic observable is used to confirm reaction trajectory, preventing the cascading failure of downstream steps.

Phase 1: Acid Activation

-

Reactor Charging: Charge a clean, dry 20 L jacketed reactor with 3-(oxolan-2-yl)butanoic acid (1.00 kg, 6.32 mol) and anhydrous 2-MeTHF (8.0 L). Set the jacket temperature to 20 °C and initiate overhead stirring at 150 rpm.

-

CDI Addition: Add CDI (1.08 kg, 6.64 mol, 1.05 equiv) portion-wise over 45 minutes to control the evolution of CO₂ gas.

-

Self-Validation Checkpoint 1 (Gas Evolution): Monitor the reactor vent via an inline bubbler. The cessation of CO₂ bubbling serves as the physical confirmation that the transient mixed anhydride has fully decarboxylated into the stable acyl imidazolide. Do not proceed until gas evolution has completely ceased (typically 1.5 hours).

-

Analytical IPC: Pull a 0.5 mL aliquot, quench with methanol, and analyze via HPLC to confirm >98% conversion of the starting acid to the corresponding methyl ester (proxy for the acyl imidazolide).

Phase 2: CO₂-Enhanced Amidation

-

Reactor Sealing: Seal the reactor and pressurize the headspace with CO₂ to 50 psig. This retains the catalytic CO₂ required to accelerate the amidation[2].

-

Amine Dosing: Using a high-pressure dosing pump, add benzylamine (0.71 kg, 6.63 mol, 1.05 equiv) over 30 minutes.

-

Self-Validation Checkpoint 2 (Thermodynamic Exotherm): The addition of benzylamine must trigger a controlled exotherm. Monitor the internal probe; a temperature rise of ΔT ≈ +5 to 8 °C confirms successful initiation of the coupling. The absence of this exotherm indicates degraded CDI or moisture contamination.

-

Aging: Maintain the jacket at 25 °C and stir for 3.5 hours. Depressurize the reactor safely.

Phase 3: Downstream Processing & Isolation

-

Quench & Wash: Add 1M aqueous HCl (4.0 L) to the reactor and stir vigorously for 15 minutes.

-

Self-Validation Checkpoint 3 (Phase Separation): Stop stirring and observe the phase split. 2-MeTHF should provide a crisp, rapid phase separation (<5 minutes) without the emulsions typical of EDC/HOBt routes. The lower aqueous layer (containing imidazole hydrochloride and unreacted benzylamine) is discarded.

-

Brine Wash: Wash the organic layer with saturated NaCl solution (3.0 L).

-

Crystallization: Concentrate the organic layer under reduced pressure to approximately 2.5 L. Heat to 60 °C and slowly dose in n-Heptane (5.0 L) as an antisolvent. Cool the jacket to 5 °C at a rate of 10 °C/hour to induce crystallization.

-

Filtration: Filter the resulting white slurry, wash the cake with cold Heptane (1.0 L), and dry under vacuum at 45 °C to constant weight.

Fig 2: Process flow diagram for the large-scale synthesis and isolation of the target amide.

References

-

Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution Source: Organic Process Research & Development (ACS Publications) URL:[Link]

-

Amidations Using N,N'-Carbonyldiimidazole: Remarkable Rate Enhancement by Carbon Dioxide Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

Sources

Application Note: A Comparative Guide to Amide Coupling Conditions for the Synthesis of N-Benzyl-3-(oxolan-2-yl)butanamide

Abstract

The formation of the amide bond is a cornerstone of medicinal chemistry and drug development, representing one of the most frequently executed reactions in the synthesis of pharmacologically active molecules.[1][2] This application note provides a comprehensive technical guide for researchers and drug development professionals on the synthesis of N-benzyl-3-(oxolan-2-yl)butanamide, a model compound featuring common structural motifs. We present a comparative analysis of prevalent amide coupling methodologies, focusing on carbodiimide-based and uronium salt-based reagents. The guide offers a mechanistic rationale for reagent selection, detailed step-by-step protocols, and a comparative data summary to assist in optimizing reaction conditions for efficiency, yield, and purity.

Introduction: The Central Role of Amide Coupling

The direct condensation of a carboxylic acid and an amine to form an amide is a thermodynamically favorable but kinetically slow process. The primary obstacle is the rapid acid-base reaction between the two components, which forms an unreactive ammonium carboxylate salt, effectively neutralizing the amine's nucleophilicity.[3] To overcome this kinetic barrier, the carboxylic acid's hydroxyl group must be converted into a better leaving group. This is achieved by using "coupling reagents" or "activating agents."[2][3]

The choice of coupling reagent is critical and can significantly impact reaction success. Factors influencing this decision include the steric and electronic properties of the substrates, the potential for racemization of chiral centers, reaction conditions, cost, and the ease of byproduct removal.[4] This guide will explore two of the most effective and widely used classes of coupling agents for the synthesis of N-benzyl-3-(oxolan-2-yl)butanamide from its constituent precursors: 3-(oxolan-2-yl)butanoic acid and benzylamine.

Synthesis of Key Precursors

Benzylamine: This primary amine is a common, commercially available reagent and can typically be used as received after ensuring its purity and dryness.

3-(Oxolan-2-yl)butanoic Acid: This substituted butanoic acid is a non-standard starting material and may require custom synthesis. A plausible and efficient synthetic route involves a Michael addition reaction. For instance, a related compound, 3-(2-Thienyl thio) butyric acid, can be synthesized by reacting lithium thiophene-2-thiolate with crotonic acid.[5] A similar strategy can be adapted, followed by appropriate transformations of the thiophene ring to the desired oxolane (tetrahydrofuran) moiety. The synthesis of various tetrahydrofuran derivatives is a well-established field in organic chemistry.[6]

Mechanistic Overview of Common Coupling Reagents

A foundational understanding of the reaction mechanisms is crucial for troubleshooting and optimizing amide bond formation.

Carbodiimide-Mediated Coupling (e.g., EDC)

Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-dicyclohexylcarbodiimide (DCC), are widely used due to their effectiveness and relatively low cost.[3][7] The general mechanism proceeds as follows:

-

Activation: The carboxylic acid attacks the carbodiimide (RN=C=NR) to form a highly reactive O-acylisourea intermediate.[7][8][9] This intermediate effectively converts the hydroxyl group into an excellent leaving group.

-

Nucleophilic Attack: The amine can then directly attack the activated carbonyl of the O-acylisourea to form the desired amide and a urea byproduct.[9]

-

The Role of Additives (HOBt, NHS): The O-acylisourea intermediate is unstable and can undergo side reactions, such as rearranging to an inactive N-acylurea, which can lower the yield.[10] To mitigate this, additives like 1-Hydroxybenzotriazole (HOBt) or N-Hydroxysuccinimide (NHS) are frequently used.[4][11][12] These additives react with the O-acylisourea to form a more stable, yet still reactive, active ester (e.g., an HOBt-ester).[4] This active ester is less prone to side reactions and racemization, and is then cleanly converted to the final amide upon reaction with the amine.[4][10]

Uronium/Aminium Salt-Based Coupling (e.g., HATU)

Uronium-based reagents, such as HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), are known for their high efficiency, rapid reaction kinetics, and effectiveness with sterically hindered substrates.[11][13][14]

-

Base-Mediated Activation: In the presence of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA), the carboxylic acid is deprotonated to form a carboxylate anion.[2][4]

-

Active Ester Formation: The carboxylate attacks HATU, leading to the formation of a highly reactive OAt-active ester.[4][14] This reaction is very fast.

-

Amide Formation: The amine then attacks the highly electrophilic carbonyl carbon of the OAt-active ester to yield the final amide product.[14] HATU is generally considered more reactive than its HOBt-based analogue, HBTU.[11][15]

Comparative Analysis of Reaction Conditions

The selection of a specific protocol depends on factors like substrate reactivity, desired purity, cost, and scale. The following table summarizes and compares two primary methods for the synthesis of N-benzyl-3-(oxolan-2-yl)butanamide.

| Parameter | Method A: EDC / HOBt | Method B: HATU / DIPEA |

| Coupling Reagent | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) |

| Additive | 1-Hydroxybenzotriazole (HOBt) | None required (HOAt is part of the HATU structure) |

| Base | Tertiary amine (e.g., DIPEA, TEA) or none | Non-nucleophilic base (e.g., DIPEA, NMM)[14] |

| Stoichiometry (Acid:Amine:Reagent) | 1 : 1.1 : 1.2 (EDC) : 1.2 (HOBt) | 1 : 1.1 : 1.1 (HATU) : 2.0-3.0 (DIPEA) |

| Common Solvents | DMF, DCM, Acetonitrile[4] | DMF, DCM, Acetonitrile[14] |

| Temperature | 0 °C to Room Temperature[4] | 0 °C to Room Temperature[14] |

| Typical Reaction Time | 4 - 18 hours[4] | 1 - 4 hours[13][16] |

| Pros | Cost-effective; water-soluble urea byproduct is easily removed via aqueous workup.[15] | High efficiency and rapid kinetics[13]; excellent for sterically hindered or electron-deficient substrates[14][17]; low risk of racemization.[14] |

| Cons | Slower reaction times; potential for side reactions if HOBt is omitted.[10] | Higher cost; can lead to guanidinylation of the amine if used in large excess.[12] |

Detailed Experimental Protocols

Safety Precaution: Always perform reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol A: EDC/HOBt Mediated Synthesis of N-benzyl-3-(oxolan-2-yl)butanamide

Materials:

-

3-(oxolan-2-yl)butanoic acid (1.0 equiv)

-

Benzylamine (1.1 equiv)

-

EDC·HCl (1.2 equiv)

-

HOBt (1.2 equiv)

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

-

N,N-Diisopropylethylamine (DIPEA) (2.5 equiv, optional, but recommended)

-

1 M HCl (aq), Saturated NaHCO₃ (aq), Brine

-

Anhydrous Na₂SO₄ or MgSO₄

-

Silica gel for column chromatography

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 3-(oxolan-2-yl)butanoic acid (1.0 equiv), HOBt (1.2 equiv), and benzylamine (1.1 equiv).

-

Dissolve the mixture in anhydrous DCM or DMF (to a concentration of approx. 0.1-0.5 M).

-

Cool the solution to 0 °C in an ice bath with magnetic stirring.

-

Add EDC·HCl (1.2 equiv) to the reaction mixture in portions.

-

If the amine starting material is a hydrochloride salt or if desired, add DIPEA (2.5 equiv) dropwise to the cooled solution.[4]

-

Allow the reaction to warm to room temperature and stir for 4-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed.[4]

-

Work-up: Dilute the reaction mixture with an organic solvent like Ethyl Acetate or DCM. Wash the organic layer sequentially with 1 M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).[4]

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the pure N-benzyl-3-(oxolan-2-yl)butanamide.[4]

Protocol B: HATU-Mediated Synthesis of N-benzyl-3-(oxolan-2-yl)butanamide

Materials:

-

3-(oxolan-2-yl)butanoic acid (1.0 equiv)

-

Benzylamine (1.1 equiv)

-

HATU (1.1 equiv)

-

N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

-

1 M HCl (aq), Saturated NaHCO₃ (aq), Brine

-

Anhydrous Na₂SO₄ or MgSO₄

-

Silica gel for column chromatography

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, dissolve 3-(oxolan-2-yl)butanoic acid (1.0 equiv), benzylamine (1.1 equiv), and HATU (1.1 equiv) in anhydrous DMF or DCM.[13]

-

Cool the solution to 0 °C in an ice bath with magnetic stirring.

-

Add DIPEA (3.0 equiv) dropwise to the reaction mixture. A brief pre-activation of the acid with HATU and DIPEA for 1-2 minutes before adding the amine is also a common practice.

-

Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor progress by TLC or LC-MS.[13]

-

Work-up: Upon completion, dilute the reaction mixture with Ethyl Acetate. Wash the organic layer sequentially with 1 M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x) to remove DMF, excess reagents, and byproducts.[13]

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and purification of the target amide.

Caption: General workflow for amide coupling synthesis.

Conclusion

The synthesis of N-benzyl-3-(oxolan-2-yl)butanamide can be achieved efficiently using standard amide coupling protocols. The choice between a carbodiimide-based method like EDC/HOBt and a uronium-based method like HATU depends on the specific requirements of the synthesis. The EDC/HOBt system offers a robust and cost-effective solution for routine couplings, while HATU provides superior speed and efficiency, particularly for more challenging or precious substrates where maximizing yield is paramount. The protocols and comparative data provided herein serve as a validated starting point for researchers to successfully synthesize target amides and to further optimize conditions for their specific applications.

References

-

Organic Chemistry Tutor. (n.d.). Carbodiimide-Mediated Coupling. Retrieved from [Link]

-

Chemistry Steps. (2025, November 29). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]

-

Wikipedia. (n.d.). Carbodiimide. Retrieved from [Link]

-

Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

-

DilunBio. (2025, September 2). Commonly Used Coupling Reagents in Peptide Synthesis. Retrieved from [Link]

-

El-Faham, A., & Albericio, F. (2010). Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release. PMC. Retrieved from [Link]

-

Vankawala, P. J., et al. (2010). A convenient protocol for amide bond formation for electron deficient amines and carboxylic acids. PMC. Retrieved from [Link]

-

Dabhi, R. C., et al. (2022, August 29). Process optimization for acid-amine coupling: a catalytic approach. Growing Science. Retrieved from [Link]

-

Valeur, E., & Bradley, M. (2008, June 23). Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. Retrieved from [Link]

-

Gesmundo, N. J., et al. (2026, January 15). Direct Amidation of Tertiary N-Benzylamines. ACS Publications. Retrieved from [Link]

-

Perin, G., et al. (2006, August 16). A NEW METHOD FOR THE SYNTHESIS OF N-BENZYLAMIDES. Taylor & Francis. Retrieved from [Link]

-

ResearchGate. (n.d.). Coupling Reagents. Retrieved from [Link]

-

Common Organic Chemistry. (n.d.). Amine to Amide (Coupling) - HATU. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. Retrieved from [Link]

-

QuickCompany. (n.d.). Novel Process For Synthesis Of 3 (2 Thienyl Thio) Butyric Acid. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of tetrahydrofurans. Retrieved from [Link]

Sources

- 1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. growingscience.com [growingscience.com]

- 3. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]

- 4. benchchem.com [benchchem.com]

- 5. Novel Process For Synthesis Of 3 (2 Thienyl Thio) Butyric Acid" [quickcompany.in]

- 6. organic-chemistry.org [organic-chemistry.org]

- 7. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]

- 8. organicchemistrytutor.com [organicchemistrytutor.com]

- 9. Carbodiimide - Wikipedia [en.wikipedia.org]

- 10. Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release - PMC [pmc.ncbi.nlm.nih.gov]

- 11. peptide.com [peptide.com]

- 12. bachem.com [bachem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. file.globalso.com [file.globalso.com]

- 15. researchgate.net [researchgate.net]

- 16. Amine to Amide (Coupling) - HATU [commonorganicchemistry.com]

- 17. rsc.org [rsc.org]

Application Notes & Protocols for In Vivo Administration of N-benzyl-3-(oxolan-2-yl)butanamide

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation and in vivo administration of the novel chemical entity, N-benzyl-3-(oxolan-2-yl)butanamide. In the absence of established specific protocols for this compound, this guide synthesizes field-proven insights and authoritative standards for preclinical research. The focus is on a systematic, scientifically-grounded approach to developing a robust administration protocol, with a particular emphasis on addressing the anticipated challenge of poor aqueous solubility. This guide covers critical aspects from physicochemical characterization and vehicle selection to detailed, step-by-step administration procedures for various routes in rodent models, and the selection of appropriate animal models for neurological assessment.

Introduction and Pre-formulation Considerations

N-benzyl-3-(oxolan-2-yl)butanamide is a novel compound with a structure that suggests potential activity as a nootropic or neuroprotective agent. As with many new chemical entities, a critical hurdle in its preclinical evaluation is the development of a safe and effective in vivo administration protocol. The lipophilic nature suggested by its structure indicates that it may have low aqueous solubility, a common challenge in drug development that can lead to poor absorption and low bioavailability.[1] Therefore, a primary focus of these application notes is to provide a logical framework for formulation development to overcome this potential obstacle.

A successful in vivo study hinges on a well-characterized and stable formulation that allows for consistent and reproducible dosing. Before commencing any animal studies, it is imperative to determine key physicochemical properties of N-benzyl-3-(oxolan-2-yl)butanamide.

Essential Physicochemical Characterization

A foundational step in designing an in vivo protocol is to experimentally determine the following properties of the test compound:

-

Aqueous Solubility: Assess solubility in water and at physiologically relevant pH values (e.g., 1.2, 6.8, and 7.4) to mimic conditions in the gastrointestinal tract.[2]

-

LogP/LogD: This value will quantify the lipophilicity of the compound and is a key determinant in choosing between aqueous or lipid-based vehicle systems.[2]

-

pKa: Understanding the ionization state of the compound at different pH levels is crucial for predicting its behavior in various biological fluids.[2]

-

Solid-State Properties: Characterizing the compound as crystalline or amorphous is important, as this significantly impacts solubility and dissolution rates.[3]

Vehicle Selection and Formulation Development

The choice of vehicle is critical and should be guided by the physicochemical properties of N-benzyl-3-(oxolan-2-yl)butanamide. The vehicle must be non-toxic and biologically inert at the administered volume, and it should not interfere with the pharmacological activity of the compound.[4][5]

Strategies for Poorly Soluble Compounds

Given the anticipated low aqueous solubility, several strategies can be employed to formulate N-benzyl-3-(oxolan-2-yl)butanamide for in vivo administration:

-

Aqueous Suspensions: For initial studies, a simple aqueous suspension is often a practical starting point. Suspending agents are used to ensure a uniform and stable formulation.

-

0.5% to 1% Methylcellulose (MC) or Carboxymethylcellulose (CMC): These are well-tolerated and commonly used for oral and intraperitoneal administration.[2][5]

-

Addition of a Surfactant: A low concentration of a non-ionic surfactant, such as 0.1% to 0.2% Tween® 80 or Poloxamer 188, can be included to improve the wettability of the compound and prevent aggregation.[6]

-

-

Co-solvent Systems: For compounds that are not amenable to simple suspension, a co-solvent system can be used to achieve a solution.

-

Lipid-Based Formulations: For highly lipophilic compounds, lipid-based vehicles can enhance solubility and oral absorption.

-

Particle Size Reduction: Techniques like micronization can increase the surface area of the compound, which can improve the dissolution rate and bioavailability.[3]

Recommended Vehicle Screening Protocol

-

Prepare small-batch formulations of N-benzyl-3-(oxolan-2-yl)butanamide in a selection of the vehicles listed in the table below.

-

Visually inspect for ease of suspension, stability (monitoring for settling over time), and the ability to be re-suspended with gentle agitation.

-

Assess the syringeability of the formulation to ensure accurate and easy administration.[6]

-

Conduct short-term stability tests on the most promising formulations.

| Vehicle Composition | Primary Route(s) | Considerations |

| 0.9% Saline | IV, IP, SC | Only suitable if the compound is water-soluble. |

| 0.5% (w/v) Methylcellulose in Water | PO, IP | Good for forming stable suspensions.[2] |

| 0.5% (w/v) CMC in Water | PO, IP | Another excellent option for suspensions.[5] |

| 0.5% MC with 0.1% Tween® 80 | PO, IP | Surfactant aids in wetting and suspension stability.[6] |

| 20% PEG400 in Saline | IV, IP | A co-solvent system; must be used with caution due to potential for toxicity.[5] |

| Corn Oil | PO, IP, SC | Suitable for highly lipophilic compounds.[7] |

In Vivo Administration Protocols

All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with institutional guidelines.[9] The choice of administration route depends on the experimental objective, the desired pharmacokinetic profile, and the physicochemical properties of the formulation.

General Workflow for In Vivo Administration

The following diagram illustrates a typical workflow for the in vivo evaluation of a novel compound like N-benzyl-3-(oxolan-2-yl)butanamide.

Caption: General workflow for in vivo compound evaluation.

Step-by-Step Administration Procedures

The following are detailed protocols for common administration routes in mice and rats. Always use the smallest needle size appropriate for the substance and injection site to minimize discomfort.[4] Warm substances to room or body temperature before administration.[4]

Table of Recommended Injection Volumes and Needle Sizes for Rodents [4][9][10]

| Route | Mouse (25g) | Rat (250g) | Max Volume (Mouse) | Max Volume (Rat) | Needle Gauge |

| Oral (PO) | Gavage | Gavage | 10 mL/kg | 10 mL/kg | 20-22g (ball-tipped) |

| Intraperitoneal (IP) | Lower Abdomen | Lower Abdomen | 10 mL/kg | 10 mL/kg | 25-27g |

| Intravenous (IV) | Tail Vein | Tail Vein | 5 mL/kg (bolus) | 5 mL/kg (bolus) | 26-28g |

| Subcutaneous (SC) | Dorsal Scruff | Dorsal Scruff | 5 mL/kg | 5 mL/kg | 25-27g |

Protocol 1: Oral Gavage (PO)

-

Animal Restraint: Gently restrain the mouse or rat, ensuring a firm grip on the scruff of the neck to prevent head movement.

-

Gavage Needle Insertion: Measure the gavage needle from the tip of the animal's nose to the last rib to estimate the length to the stomach. Gently insert the ball-tipped needle into the mouth, sliding it along the roof of the mouth and down the esophagus.[10]

-

Administration: The needle should advance smoothly without resistance. If resistance is met, withdraw and re-insert. Administer the calculated volume of the formulation slowly.[10]

-

Post-Administration: Gently remove the needle and return the animal to its cage. Monitor for any signs of respiratory distress.

Protocol 2: Intraperitoneal (IP) Injection

-

Animal Restraint: Securely restrain the animal to expose the abdomen. For rats, a two-person technique may be necessary.

-

Injection Site: Locate the lower abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.[11]

-

Needle Insertion: Insert the needle at a 30-45 degree angle. Aspirate by pulling back slightly on the plunger to ensure no blood or other fluid enters the syringe, which would indicate improper placement.[10][11]

-

Injection: If aspiration is clear, inject the substance smoothly.

-

Post-Administration: Withdraw the needle and return the animal to its cage. Alternate injection sides for repeated dosing.[11]

Protocol 3: Intravenous (IV) Injection (Tail Vein)

-

Animal Preparation: Place the animal in a restraint device that allows access to the tail. Warming the tail with a heat lamp or warm water can help dilate the veins, making them more visible.

-

Vein Identification: Locate one of the lateral tail veins.

-

Needle Insertion: With the bevel facing up, insert the needle into the vein at a shallow angle.

-

Injection: A successful insertion is often indicated by a lack of resistance and the absence of a subcutaneous bleb. Inject the substance slowly.

-

Post-Administration: Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.

Selection of Animal Models and Efficacy Assessment

As N-benzyl-3-(oxolan-2-yl)butanamide is hypothesized to have nootropic effects, the selection of an appropriate animal model is crucial for evaluating its efficacy.[12]

Animal Models for Nootropic Agent Screening

-

Scopolamine-Induced Amnesia Model: A common model where cognitive deficits are induced by the cholinergic antagonist scopolamine. This model is useful for assessing a compound's ability to reverse memory impairment.[13]

-

Alzheimer's Disease Models: For more in-depth studies, transgenic mouse models of Alzheimer's disease can be used to assess the compound's effect on disease-related cognitive decline.[12][13]

-

Age-Related Cognitive Decline: Using aged rodents is a naturalistic way to study the effects of a compound on memory and learning deficits that occur with normal aging.

Behavioral Assays for Cognition

A variety of behavioral tests can be used to assess cognitive function in rodents:[12][13]

-

Elevated Plus Maze: Can be used to assess learning and memory, as a reduction in the time it takes for an animal to enter a closed arm can be a sign of improved memory.[14][15]

-

Morris Water Maze: A classic test for spatial learning and memory.

-

Novel Object Recognition: Assesses recognition memory.

The most comprehensive approach to assessing nootropic effects involves combining behavioral tests with biochemical assays to understand the compound's mechanism of action.[12]

Hypothetical Signaling Pathway

While the exact mechanism of N-benzyl-3-(oxolan-2-yl)butanamide is unknown, many nootropic agents are thought to modulate synaptic plasticity and neuronal survival pathways. The diagram below illustrates a simplified, hypothetical pathway involving CREB (cAMP response element-binding protein), a key transcription factor in memory formation.

Caption: Hypothetical signaling pathway for a nootropic agent.

Conclusion

The successful in vivo evaluation of N-benzyl-3-(oxolan-2-yl)butanamide requires a methodical and scientifically rigorous approach. This guide provides the foundational knowledge and detailed protocols necessary to develop a robust administration strategy, with a critical emphasis on overcoming the common challenge of poor aqueous solubility. By carefully characterizing the compound, selecting an appropriate vehicle, and adhering to best practices for animal handling and administration, researchers can generate reliable and reproducible data to elucidate the therapeutic potential of this novel compound.

References

-

Asad, M., & Boltaev, M. (2021). Current Trends in the Animal Models for Screening of Nootropic Agents: A Systematic Review. PubMed. [Link]

-

Asad, M., & Boltaev, M. (2021). Current Trends in the Animal Models for Screening of Nootropic Agents. ResearchGate. [Link]

- Office of Research. (2009). IACUC GUIDELINE: ADMINISTRATION OF THERAPEUTIC OR EXPERIMENTAL SUBSTANCES TO ANIMALS, INCLUDING NON. University of California, San Francisco.

-

Norwegian University of Science and Technology. (n.d.). Guidelines for the administration of substances to rodents. NTNU. [Link]

-

Wa, Y. (2014). What are the vehicles used to dissolve drugs for in vivo treatment? ResearchGate. [Link]

-

Kalueff, A. V., et al. (2024). Zebrafish models for studying cognitive enhancers. PubMed. [Link]

-

Ribeiro, V., et al. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. PubMed. [Link]

-

Di, L., et al. (2024). Vehicle effect on in-vitro and in-vivo performance of spray-dried dispersions. PubMed. [Link]

-

Sangamitrai, A., et al. (2021). A Study on Nootropic Effect of Daucus Carota in Animal Models. Journal of Research in Medical and Dental Science. [Link]

-

Sangamitrai, A., et al. (2021). A Study on Nootropic Effect of Daucus Carota in Animal Models. Journal of Research in Medical and Dental Science. [Link]

-

Boston University. (2025). Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC). Boston University Office of Research. [Link]

-

Unknown Author. (n.d.). Routes Of Drug Administration. SlideShare. [Link]

-

Dr. Reddy's. (n.d.). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Dr. Reddy's Laboratories. [Link]

-

Drug Development & Delivery. (2020). SPECIAL FEATURE - Improving Bioavailability & Solubility: Understand Your Molecule. Drug Development & Delivery. [Link]

Sources

- 1. SPECIAL FEATURE - Improving Bioavailability & Solubility: Understand Your Molecule [drug-dev.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients | Article | Dr. Reddy’s [api.drreddys.com]

- 4. ntnu.edu [ntnu.edu]

- 5. Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Vehicle effect on in-vitro and in-vivo performance of spray-dried dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 9. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. az.research.umich.edu [az.research.umich.edu]

- 12. Current Trends in the Animal Models for Screening of Nootropic Agents: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. jrmds.in [jrmds.in]

- 15. jrmds.in [jrmds.in]

Application Note: Advanced Antisolvent Crystallization Protocols for the Purification of N-benzyl-3-(oxolan-2-yl)butanamide

Executive Summary & Physicochemical Profiling

The purification of complex pharmaceutical intermediates such as N-benzyl-3-(oxolan-2-yl)butanamide presents unique thermodynamic challenges. This molecule features a highly lipophilic benzyl group, a hydrogen-bonding amide core, and a polar oxolane (tetrahydrofuran) ring. While chromatographic methods are often used for initial isolation, they are difficult to scale and frequently result in yield losses[1].

For scalable purification, crystallization is the method of choice. However, the flexible butanamide backbone and mixed-polarity domains make this compound highly susceptible to Liquid-Liquid Phase Separation (LLPS) —commonly known as "oiling out"—if supersaturation is generated too rapidly[2]. To circumvent this, we have engineered a highly controlled antisolvent crystallization protocol that precisely navigates the Metastable Zone Width (MSZW) to ensure ordered nucleation, high yield, and exceptional purity.

Thermodynamic Basis for Solvent Selection

Amides generally exhibit high solubility in hot polar aprotic and protic solvents, making solvents like ethanol and acetonitrile ideal for primary dissolution[1]. To drive precipitation without subjecting the oxolane ring to extreme thermal degradation, antisolvent crystallization is employed. This technique generates supersaturation isothermally by mixing the concentrated API solution with a miscible solvent (antisolvent) in which the product has limited solubility[3].

We conducted a solvent/antisolvent screening to identify the optimal thermodynamic system. The primary goal was to maximize the yield-to-purity ratio while avoiding the LLPS boundary.

Table 1: Solvent/Antisolvent System Screening Data

| Solvent System (Solvent:Antisolvent) | Ratio (v/v) | Yield (%) | HPLC Purity (%) | Phenomenological Observation |

| Ethanol : Water | 1:2 | 88.5 | 99.4 | Distinct nucleation; high-purity crystalline habit. |

| Acetonitrile : Water | 1:2 | 84.2 | 98.8 | Good yield; minor crystal agglomeration observed. |

| Acetone : Heptane | 1:3 | 71.0 | 95.5 | Severe oiling out (LLPS) prior to nucleation. |

| Isopropanol : Water | 1:2 | 81.3 | 97.1 | Broad metastable zone; slow and uneven crystal growth. |

Experimental Protocol: Self-Validating Antisolvent Crystallization

This protocol is designed as a self-validating system; each step inherently prevents downstream failure modes.

Materials Required:

-

Crude N-benzyl-3-(oxolan-2-yl)butanamide (Assay >85%)

-

Absolute Ethanol (Analytical Grade)

-

Deionized Water (Antisolvent)

-

Programmable Syringe Pump & Overhead Stirrer (PTFE blade)

Step-by-Step Methodology:

-

Primary Dissolution: Suspend 10.0 g of crude N-benzyl-3-(oxolan-2-yl)butanamide in 40 mL of Absolute Ethanol in a jacketed crystallizer. Heat to 50°C under moderate agitation (250 RPM) until complete dissolution is achieved.

-

Polish Filtration: Pass the hot solution through a pre-warmed 0.22 µm PTFE membrane filter into a clean, temperature-controlled vessel maintained at 50°C.

-

Controlled Antisolvent Addition: Using a programmable syringe pump, begin adding 80 mL of Deionized Water at a strict rate of 0.1 mL/min . Maintain agitation at 300 RPM to ensure rapid macro-mixing.

-

Seeding (Optional but Recommended): Once 15 mL of water has been added (approaching the MSZW limit), introduce 0.1 g (1% w/w) of pure N-benzyl-3-(oxolan-2-yl)butanamide seed crystals.

-

Aging & Cooling: After the total volume of antisolvent has been added, age the suspension at 50°C for 30 minutes. Then, initiate a linear cooling ramp of 0.5°C/min down to 5°C. Hold at 5°C for 2 hours.

-

Isolation & Cake Washing: Isolate the crystals via vacuum filtration. Wash the filter cake with 20 mL of a pre-chilled (5°C) 20% v/v Ethanol/Water solution.

-

Drying: Dry the product in a vacuum oven at 40°C and 50 mbar for 12 hours to constant weight.

Figure 1: Step-by-step antisolvent crystallization workflow for N-benzyl-3-(oxolan-2-yl)butanamide.

Mechanistic Causality & Process Control

To ensure reproducibility, it is critical to understand why these specific parameters are chosen.

The Danger of Rapid Antisolvent Addition

The rate of mixing between the solvent and antisolvent strictly controls local supersaturation and, consequently, particle size and morphology[4]. If water is added too rapidly (>1.0 mL/min), the system experiences localized spikes in supersaturation that exceed the metastable limit. For flexible amides, this thermodynamic shock forces the solute to separate into an amorphous, impurity-rich liquid phase (LLPS) rather than forming an ordered crystal lattice[2]. By restricting the addition rate to 0.1 mL/min, we maintain a uniform MSZW, allowing molecules the necessary time to orient into the crystalline lattice.

Figure 2: Mechanistic causality of antisolvent addition rates on crystallization outcomes.

Polish Filtration as a Baseline Reset

Unfiltered crude mixtures contain microscopic insoluble impurities (e.g., dust, catalyst remnants) that act as heterogeneous nucleation sites. Polish filtration removes these variables, ensuring that nucleation is driven entirely by the engineered thermodynamic parameters rather than random physical contaminants.

Wash Solvent Thermodynamics

Washing the filter cake is a delicate balance. The wash solvent must displace the impure mother liquor without inducing precipitation of residual impurities or causing excessive dissolution of the purified API[3]. Using 100% water would crash out impurities trapped in the residual mother liquor directly onto the crystal surface. Conversely, 100% ethanol would dissolve the purified cake. A pre-chilled 20% v/v Ethanol/Water mixture perfectly matches the solubility profile of the final mother liquor, washing away impurities while preserving API yield[3].

References

- Optimizing Amide Extraction Techniques For Pharmaceutical Purity P

- Exploring the Role of Anti-solvent Effects during Washing on Active Pharmaceutical Ingredient Purity PMC (N

- What is the best technique for amide purification?

- Antisolvent Crystallization of Poorly W

- Using AntiSolvent for Crystalliz

Sources

Application Note: Microwave-Assisted Synthesis of N-benzyl-3-(oxolan-2-yl)butanamide via Polymer-Supported Acylation

Introduction & Scientific Rationale

Amide bond formation is a foundational transformation in medicinal chemistry and drug development[1]. Traditional thermal amidation often requires prolonged reaction times, excess reagents, and tedious chromatographic purification. The synthesis of N-benzyl-3-(oxolan-2-yl)butanamide —a compound featuring a flexible ether-containing oxolane ring and a lipophilic benzyl group—benefits significantly from Microwave-Assisted Organic Synthesis (MAOS)[1].

As a self-validating system, this protocol combines MAOS with Polymer-Supported (PS) reagents to create a highly efficient, high-yield workflow that eliminates traditional aqueous workup.

Causality of Experimental Choices:

-

Microwave Irradiation (Dielectric Heating): Unlike conventional convective heating, microwave irradiation directly couples with the dipoles of the solvent (e.g., NMP) and reagents. This rapid, volumetric heating dramatically accelerates the rate-limiting step of amide formation (the aminolysis of the active ester), reducing reaction times from hours to mere minutes ()[2].

-

Polymer-Supported (PS) Carbodiimide: Utilizing PS-Carbodiimide in conjunction with 1-hydroxybenzotriazole (HOBt) shifts the bottleneck from synthesis to purification[2]. The byproduct (a polymer-bound urea) remains insoluble and is easily removed via simple filtration[2].

-

Solid-Phase Extraction (SPE): Passing the crude mixture through a silica-carbonate (Si-Carbonate) SPE cartridge selectively sequesters any unreacted 3-(oxolan-2-yl)butanoic acid and the HOBt catalyst, yielding high-purity product without column chromatography[2].

Reaction Pathway & Mechanism

The reaction proceeds via the activation of 3-(oxolan-2-yl)butanoic acid by PS-Carbodiimide to form an O-acylisourea intermediate. Because solid-supported reactions can be kinetically slow at room temperature, microwave heating provides the necessary activation energy to rapidly drive this step. The unstable O-acylisourea is immediately trapped by HOBt to form a stable, yet highly electrophilic, active ester. Subsequent nucleophilic attack by benzylamine yields the target amide and releases HOBt.

Fig 1: Mechanistic pathway of polymer-supported microwave-assisted amidation.

Experimental Protocol

Materials Required:

-

Carboxylic Acid: 3-(oxolan-2-yl)butanoic acid (0.12 mmol)

-

Amine: Benzylamine (0.12 mmol)

-

Coupling Resin: PS-Carbodiimide (loading ~1.2 mmol/g, 0.24 mmol, 2.0 equiv)

-

Additive: 1-Hydroxybenzotriazole (HOBt) (0.12 mmol, 1.0 equiv)

-

Solvents: N-Methyl-2-pyrrolidone (NMP) (anhydrous), Methanol (MeOH)

-

Purification: Si-Carbonate SPE cartridge (0.7 mmol/g loading)

Step-by-Step Methodology:

-

Reagent Preparation: In a standard 10 mL microwave-transparent glass vial equipped with a magnetic stir bar, sequentially add 3-(oxolan-2-yl)butanoic acid (0.12 mmol) dissolved in 0.7 mL NMP, HOBt (0.12 mmol) in 0.7 mL NMP, and benzylamine (0.12 mmol) in 0.7 mL NMP[2].

-

Resin Addition: Add the PS-Carbodiimide resin (2.0 equiv, ~200 mg) to the reaction mixture[2]. Seal the vial securely with a Teflon-lined crimp cap.

-

Microwave Irradiation: Place the vial in a dedicated microwave synthesizer (e.g., CEM Discover or Anton Paar Monowave). Irradiate the mixture at 100 °C for 5 minutes with a maximum power output of 200 W[2]. Ensure the instrument's active cooling (compressed air) is engaged to maintain precise temperature control and prevent thermal overshoot.

-

Quenching & Dilution: Allow the vial to cool to room temperature (typically <2 minutes). Uncap the vial and dilute the reaction mixture with 4.0 mL of MeOH[2].

-

SPE Purification: Filter the diluted mixture through a 1 g Si-Carbonate SPE cartridge. The basic carbonate resin will covalently sequester any unreacted carboxylic acid and the acidic HOBt catalyst[2]. Wash the reaction vial and the resin bed with an additional 2 × 3 mL of MeOH to ensure quantitative transfer.

-

Isolation: Concentrate the combined filtrate under reduced pressure (using a centrifugal evaporator or rotary evaporator) to afford pure N-benzyl-3-(oxolan-2-yl)butanamide as a solid[2].

Fig 2: Experimental workflow for rapid synthesis and SPE purification of the target amide.

Data Presentation: Optimization of Reaction Parameters

The following table summarizes the quantitative optimization data comparing conventional thermal heating versus microwave-assisted polymer-supported synthesis. Microwave heating not only drastically reduces the reaction time but also overcomes the mass-transfer limitations typically associated with solid-supported reagents[2].

| Heating Method | Coupling Reagent | Temp (°C) | Time | Conversion (%) | Isolated Yield (%) | Purity (LC/MS) |

| Conventional | EDC·HCl (Solution) | 25 | 12 h | >95 | 82 | 90% |

| Conventional | PS-Carbodiimide | 25 | 24 h | 70 | 65 | 85% |

| Microwave | PS-Carbodiimide | 100 | 5 min | >99 | 95 | >98% |

| Microwave | PS-Carbodiimide | 120 | 5 min | >99 | 92 | 94% (minor degradation) |

Analytical Note: Heating at 100 °C for 5 minutes provides the optimal thermodynamic balance, ensuring complete conversion without inducing thermal degradation or ring-opening of the oxolane moiety.

References

-

Title: Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids Source: Molecules (via PubMed Central) URL: [Link]

-

Title: Microwave-Assisted Synthesis Utilizing Supported Reagents: A Rapid and Efficient Acylation Procedure Source: Organic Letters (ACS Publications) URL: [Link]

Sources

Application Note: High-Throughput Screening and Validation of N-benzyl-3-(oxolan-2-yl)butanamide Derivatives as Non-Covalent Keap1-Nrf2 PPI Inhibitors

Target Audience: Assay Development Scientists, Medicinal Chemists, and High-Throughput Screening (HTS) Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Scientific Rationale & Assay Strategy

The Keap1-Nrf2 antioxidant response pathway is a premier therapeutic target for oxidative stress-related diseases and cytoprotection. Historically, pharmacological intervention has relied on electrophilic compounds that covalently modify cysteine residues (e.g., Cys151) on Keap1[1]. However, covalent modifiers often suffer from off-target toxicity and glutathione depletion.

Recently, the focus has shifted toward discovering non-covalent, non-electrophilic protein-protein interaction (PPI) inhibitors that directly block the Keap1 Kelch domain[2]. The compound N-benzyl-3-(oxolan-2-yl)butanamide represents a highly promising, sp3-rich scaffold for this purpose. Its structural features are uniquely suited for the Keap1 Kelch domain:

-

Oxolane (tetrahydrofuran) ring: Acts as a potent hydrogen-bond acceptor, perfectly positioned to interact with the highly basic arginine triad (Arg415, Arg483, Arg380) in the Keap1 central cavity.

-

N-benzyl group: Provides critical hydrophobic bulk to engage in π−π stacking with peripheral tyrosine residues (Tyr334/Tyr572).

-

Butanamide linker: Confers conformational flexibility, allowing the molecule to adapt to the binding pocket without the entropic penalty associated with rigid planar aromatics.

To confidently advance hits from this chemical class, we have designed a self-validating, three-tier screening cascade. This guide details the causality, biophysical principles, and step-by-step protocols for validating these compounds using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), Surface Plasmon Resonance (SPR), and High-Throughput Cellular Thermal Shift Assays (HT-CETSA).

Figure 1: Three-tier HTS triage workflow for N-benzyl-3-(oxolan-2-yl)butanamide derivatives.

Primary HTS: TR-FRET Assay for Keap1-Nrf2 Disruption

Principle and Causality

Fluorescence-based assays are notorious for generating false positives due to compound auto-fluorescence—a significant risk when screening aromatic compounds like benzyl derivatives. We utilize TR-FRET to circumvent this[3]. By using a Terbium (Tb) cryptate donor, which has a luminescence half-life in the millisecond range, we introduce a 50–100 µs measurement delay. This allows all background fluorescence (which decays in nanoseconds) to dissipate, ensuring a pristine signal-to-noise ratio[4].

The assay relies on the interaction between a His-tagged Keap1 Kelch domain and a biotinylated Nrf2-ETGE peptide. When the butanamide compound competitively binds Keap1, it displaces the peptide, causing a measurable drop in the FRET signal.

Assay Protocol

Buffer Composition: 50 mM HEPES (pH 7.4), 150 mM NaCl, 0.05% Tween-20, 0.1% BSA, 5 mM DTT.

-

Expert Insight: The inclusion of 5 mM DTT is critical. Keap1 is a highly reactive redox sensor with multiple surface-exposed cysteines. DTT keeps these cysteines reduced, preventing false-positive readouts from non-specific covalent oxidation, ensuring we only identify true non-covalent binders. Tween-20 prevents compound aggregation (promiscuous inhibition).

Step-by-Step Execution (384-well format):

-

Compound Dispensing: Acoustically dispense 50 nL of N-benzyl-3-(oxolan-2-yl)butanamide derivatives (in 100% DMSO) into a low-volume 384-well black proplate using an Echo Liquid Handler.

-

Protein Addition: Add 5 µL of 10 nM His-Keap1 pre-incubated with 1 nM Anti-His-Tb cryptate.

-

Incubation: Seal and incubate for 30 minutes at room temperature to allow compound binding.

-

Tracer Addition: Add 5 µL of 20 nM Biotin-Nrf2 peptide pre-incubated with 10 nM Streptavidin-d2 (Acceptor).

-

Equilibration: Incubate for 60 minutes in the dark.

-

Detection: Read on a PHERAstar FSX microplate reader. Excitation: 337 nm. Emission 1: 620 nm (Tb). Emission 2: 665 nm (d2). Delay: 50 µs. Integration: 400 µs.

-

Self-Validation: Calculate the Z′ factor using DMSO (negative control) and 10 µM KI-696 (positive control). A Z′>0.6 is required to validate the run.

Orthogonal Validation: Surface Plasmon Resonance (SPR)

To eliminate assay-interfering artifacts (e.g., fluorophore quenchers) and confirm a 1:1 stoichiometric binding mechanism, hits are progressed to SPR.

Protocol Highlights:

-

Immobilization: Amine-couple His-Keap1 to a CM5 sensor chip to a density of ~3000 RU.

-

Analyte Flow: Inject the butanamide derivatives in a multi-cycle kinetic format (0.1 µM to 10 µM) at a flow rate of 30 µL/min.

-

Analysis: Fit the sensorgrams to a 1:1 Langmuir binding model to extract the association rate ( kon ), dissociation rate ( koff ), and equilibrium dissociation constant ( KD ).

Cellular Target Engagement: High-Throughput CETSA (HT-CETSA)

Principle and Causality

Demonstrating biochemical affinity is insufficient; the compound must traverse the cell membrane and engage Keap1 in a complex intracellular milieu. The Cellular Thermal Shift Assay (CETSA) measures the thermodynamic stabilization of a protein upon ligand binding[5]. We employ a modernized HT-CETSA protocol utilizing AlphaLISA detection, bypassing the low-throughput bottleneck of traditional Western blotting[6].

Figure 2: Mechanism of action of butanamide inhibitors disrupting the Keap1-Nrf2 pathway.

Assay Protocol

-

Cell Preparation: Seed HEK293T cells in 384-well PCR plates at 1×104 cells/well. Incubate overnight.

-

Compound Treatment: Treat cells with a dose-response gradient of the butanamide compound (or DMSO vehicle) for 2 hours at 37°C to allow for cell penetration and target equilibration[7].

-

Thermal Challenge: Subject the PCR plate to a transient thermal gradient (45°C to 65°C) for exactly 3 minutes using a 384-well thermocycler, followed by rapid cooling to 25°C[8].

-

Lysis: Add 10 µL of CETSA Lysis Buffer (containing protease inhibitors and 0.4% NP-40). Incubate for 30 min at room temperature with shaking.

-

Detection: Transfer 5 µL of the lysate to an AlphaPlate. Add AlphaLISA anti-Keap1 Acceptor beads and Streptavidin Donor beads. Read the luminescent signal. The shift in aggregation temperature ( ΔTagg ) confirms intracellular target engagement.

Data Presentation & Interpretation

The following table summarizes the screening progression of the parent scaffold and two optimized derivatives, demonstrating how structural modifications impact both biochemical potency and cellular engagement.

| Compound ID | Structural Modification | TR-FRET IC₅₀ (µM) | SPR K_D (µM) | HT-CETSA ΔT_agg (°C) | Conclusion |

| Cmpd 1 | N-benzyl-3-(oxolan-2-yl)butanamide (Parent) | 8.45 ± 0.3 | 9.10 | +1.2 | Weak binder, poor cellular shift. |

| Cmpd 2 | 4-fluoro-N-benzyl derivative | 1.22 ± 0.1 | 1.55 | +3.8 | Improved π -stacking, moderate cellular target engagement. |

| Cmpd 3 | N-methyl-N-benzyl derivative | 0.08 ± 0.02 | 0.09 | +6.5 | Elimination of amide H-bond donor improves permeability; potent lead. |

| KI-696 | Positive Control (Non-covalent) | 0.04 ± 0.01 | 0.05 | +7.1 | Validated assay performance. |

Data Interpretation: The transition from Compound 1 to Compound 3 illustrates the necessity of the orthogonal cascade. While the parent compound showed weak biochemical inhibition, methylation of the amide nitrogen (Cmpd 3) drastically improved both the SPR binding kinetics and the cellular thermal shift, likely by removing a desolvation penalty and improving membrane permeability.

References

-

High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates National Institutes of Health (NIH) / PMC[Link]

-

A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement bioRxiv[Link]

-

Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA National Center for Biotechnology Information (NCBI)[Link]

-

The cellular thermal shift assay for evaluating drug target interactions in cells Science / SciSpace[Link]

-

Homogenous HTS Assays to Screen for Inhibitors of Keap1-Nrf2 Interaction Research with New Jersey[Link]

-

Development of a High-Throughput Cul3-Keap1 Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for Identifying Nrf2 Activators PubMed / SLAS Discovery [Link]

-

Emerging Screening Approaches in the Development of Nrf2–Keap1 Protein–Protein Interaction Inhibitors National Institutes of Health (NIH) / PMC[Link]

-

Progress and Prospects in FRET for the Investigation of Protein–Protein Interactions MDPI[Link]

Sources

- 1. researchwithnj.com [researchwithnj.com]

- 2. Emerging Screening Approaches in the Development of Nrf2–Keap1 Protein–Protein Interaction Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Progress and Prospects in FRET for the Investigation of Protein–Protein Interactions [mdpi.com]

- 4. Development of a High-Throughput Cul3-Keap1 Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for Identifying Nrf2 Activators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biorxiv.org [biorxiv.org]

Technical Support Center: Troubleshooting Solubility Issues with N-benzyl-3-(oxolan-2-yl)butanamide

Welcome to the dedicated support resource for researchers, scientists, and drug development professionals working with N-benzyl-3-(oxolan-2-yl)butanamide. This guide is designed with full editorial control to provide practical, in-depth solutions to the solubility challenges frequently encountered with this compound in aqueous experimental systems. Our approach is grounded in scientific principles and validated by field-proven insights to ensure the integrity and reproducibility of your results.

Part 1: Foundational Understanding & FAQs

This section addresses the most common initial questions regarding the solubility of N-benzyl-3-(oxolan-2-yl)butanamide.

Q1: I'm observing low solubility of N-benzyl-3-(oxolan-2-yl)butanamide in my aqueous buffer. Is this expected?

Yes, this observation is consistent with the predicted physicochemical properties of the molecule. N-benzyl-3-(oxolan-2-yl)butanamide possesses a significant hydrophobic character due to the presence of a non-polar benzyl group and a butanamide backbone. While the amide and oxolane (tetrahydrofuran) moieties contribute some polarity, the molecule's overall structure leads to limited aqueous solubility. For perspective, it's estimated that 30%–50% of compounds in screening libraries have aqueous solubilities below 10 μM.[1]

Q2: Could the observed precipitate be something other than the parent compound?

This is a critical initial question. What appears to be poor solubility could, in fact, be compound degradation. It is essential to differentiate between these two phenomena to select the appropriate troubleshooting path. Amide bonds, for instance, can be susceptible to hydrolysis under certain pH and temperature conditions.

Experimental Protocol: Differentiating Solubility from Stability

-

Stock Preparation: Prepare a fresh, concentrated stock solution (e.g., 10-50 mM) of N-benzyl-3-(oxolan-2-yl)butanamide in 100% dimethyl sulfoxide (DMSO).[2]

-

Initial Analysis (T=0): Dilute an aliquot of the stock solution into your aqueous experimental buffer to the final desired concentration. Immediately analyze this sample via High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to obtain a baseline chromatogram and confirm the parent compound's peak.

-

Incubation: Incubate the remaining aqueous solution under your standard experimental conditions (e.g., temperature, light exposure) for a relevant time period (e.g., 2, 4, or 24 hours).

-

Follow-up Analysis: Re-analyze the incubated sample using the same HPLC/LC-MS method.

-

Interpretation:

-

Solubility Issue: If the parent peak area remains consistent over time, but visible precipitate is present, the primary issue is poor solubility.

-

Stability Issue: If the parent peak area decreases significantly and new peaks appear, the compound is degrading in your aqueous buffer.

-

Caption: Decision tree for advanced solubilization strategies.

References

- The precipitation of candidate drugs on mixing DMSO stock solutions with aqueous buffers. STAX.

-

Cosolvent. Wikipedia. Available from: [Link]

-

The Role of Surfactants in Solubilization of Poorly Soluble. Journal of Chemical and Pharmaceutical Research. Available from: [Link]

-

A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters. Available from: [Link]

-

Pharmaceutical Applications of Cyclodextrins. 1. Drug Solubilization and Stabilization. ResearchGate. Available from: [Link]

-

Hi, can anyone tell me how to dissolve a hydrophobic compound..? ResearchGate. Available from: [Link]

-

Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. ResearchGate. Available from: [Link]

-

Dimethyl sulfoxide. Wikipedia. Available from: [Link]

-

Peptide Solubility Guidelines. SB-PEPTIDE. Available from: [Link]

-

Advances in cyclodextrins: Enhancing drug solubility, stability, and bioavailability for therapeutic applications. World Journal of Pharmaceutical and Life Sciences. Available from: [Link]

-

Can we predict compound precipitation in DMSO stocks? Sussex Drug Discovery Centre. Available from: [Link]

-

How can I dissolve hydrophobic compounds in DMEM media? ResearchGate. Available from: [Link]

-

A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles: Complexation and Binding Characteristics of Sulfamethoxazole and Trimethoprim. Journal of Analytical Methods in Chemistry. Available from: [Link]

-

Cyclodextrin Ternary Inclusion Complexation: A Strategy to Improve Solubility of Poorly Soluble Drugs. International Journal of Pharmaceutical and Phytopharmacological Research. Available from: [Link]

-

Cyclodextrins as pharmaceutical solubilizers. Ovid. Available from: [Link]

-

Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. Current Pharmaceutical Design. Available from: [Link]

-

Role of Surfactant and Co-surfactant in Microemulsion: A Review. Research Journal of Pharmacy and Technology. Available from: [Link]

-

Surfactants – Knowledge and References. Taylor & Francis. Available from: [Link]

-

Surfactant–Particle Engineering Hybrids: Emerging Strategies for Enhancing Solubility and Oral Bioavailability of Poorly Water-Soluble Drugs. MDPI. Available from: [Link]

Sources

Navigating the Bottlenecks of Bulky Molecules: A Technical Guide to N-benzyl-3-(oxolan-2-yl)butanamide Formation

Introduction: The Challenge of Steric Congestion

In the landscape of pharmaceutical and materials science, the formation of amide bonds is a cornerstone reaction. However, when the reacting partners are sterically encumbered, as is the case in the synthesis of N-benzyl-3-(oxolan-2-yl)butanamide, this seemingly straightforward transformation can become a significant synthetic hurdle. The bulky 3-(oxolan-2-yl)butanoic acid, with its stereocenter and adjacent cyclic ether, presents a considerable steric shield around the carboxylic acid. This, combined with the secondary nature of N-benzylamine, can dramatically slow the rate of nucleophilic attack on the activated carboxylate, leading to low yields, incomplete reactions, and the formation of unwanted byproducts.

This technical support center provides a comprehensive guide for researchers, scientists, and drug development professionals to navigate and overcome the challenges associated with the formation of N-benzyl-3-(oxolan-2-yl)butanamide and other sterically hindered amides. Through a series of troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols, we will explore the underlying principles of steric hindrance in amide synthesis and provide practical, field-proven solutions.

Troubleshooting Guide: Common Issues and Strategic Solutions

This section addresses specific problems that may arise during the synthesis of N-benzyl-3-(oxolan-2-yl)butanamide in a question-and-answer format, providing both the probable cause and a recommended course of action.

Issue 1: Low or No Product Yield

-

Question: I am attempting to couple 3-(oxolan-2-yl)butanoic acid with N-benzylamine using a standard carbodiimide coupling reagent like DCC or EDC/HOBt, but I am observing very low to no formation of the desired amide. What is going wrong?

-

Answer: The primary culprit is likely the high degree of steric hindrance around the carboxylic acid. Standard carbodiimide reagents, while effective for many amide couplings, often fail to activate sterically congested carboxylic acids efficiently or the resulting activated intermediate is too sterically shielded for the nucleophilic attack by the secondary amine to occur at a reasonable rate.[1]

Recommended Solutions:

-

Switch to a More Potent Coupling Reagent: Uronium/aminium or phosphonium salt-based coupling reagents are specifically designed for challenging couplings. Reagents like HATU , HBTU , PyBOP , or COMU are significantly more effective as they form highly reactive activated esters that can overcome the steric barrier.[1][2] HATU, in particular, is often considered a "gold standard" for difficult couplings due to its high reactivity and ability to suppress racemization.[3][4]

-

Increase Reaction Temperature: Gently heating the reaction mixture (e.g., to 40-50 °C) can provide the necessary activation energy to overcome the steric hindrance.[5] However, this should be done with caution as it can also increase the risk of side reactions, such as epimerization if the carboxylic acid has a chiral center susceptible to racemization.

-